N-Hydroxyphenacetin glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

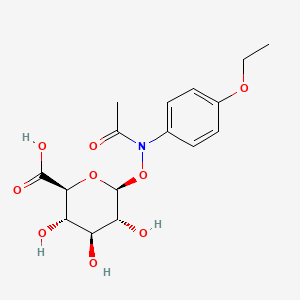

N-Hydroxyphenacetin glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C16H21NO9 and its molecular weight is 371.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Metabolic Pathways and Formation

N-Hydroxyphenacetin is primarily produced via the action of cytochrome P450 enzymes, specifically CYP1A2, which hydroxylates phenacetin. Subsequent conjugation reactions lead to the formation of N-hydroxyphenacetin glucuronide, which is then excreted in urine. Studies indicate that this compound can undergo further metabolism, highlighting its role in the biotransformation of phenacetin in various species, including humans and laboratory animals .

Toxicological Implications

Research has identified this compound as a potential promutagen, suggesting that it may contribute to the genotoxicity associated with phenacetin use. It has been shown to generate reactive metabolites that can interact with cellular macromolecules, leading to DNA damage. For instance, studies using hamster liver enzymes demonstrated that this metabolite could activate phenacetin into mutagenic forms .

Table 1: Toxicological Studies on this compound

| Study Reference | Findings |

|---|---|

| IARC (1980) | Identified as a major metabolic route in multiple species. |

| Health Council of the Netherlands (2012) | Linked to renal toxicity and potential carcinogenicity in long-term studies. |

| Karger (2018) | Demonstrated instability with a half-life of 8.7 hours, leading to phenacetin reformation. |

Pharmacological Applications

While primarily studied for its toxicological properties, this compound also holds promise in pharmacology:

- Analgesic Activity : As a metabolite of phenacetin, it may retain some analgesic properties, contributing to the overall efficacy of phenacetin as a pain reliever.

- Antitumor Activity : Preliminary studies suggest that compounds related to N-hydroxyphenacetin exhibit cytotoxic effects against cancer cell lines, indicating potential applications in oncology .

Table 2: Antitumor Activity Studies

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 0.045 | |

| A549 | 0.038 | |

| DU145 | 0.050 |

Case Studies

Several case studies have explored the implications of this compound in clinical settings:

- Cancer Treatment : In vitro studies demonstrated that this compound could induce apoptosis in breast cancer models while sparing normal cells, suggesting its potential as a targeted therapy.

- Infection Control : The compound has shown antimicrobial activity against multi-drug resistant bacterial strains, highlighting its versatility beyond analgesia and cancer treatment .

Propiedades

Número CAS |

69783-19-3 |

|---|---|

Fórmula molecular |

C16H21NO9 |

Peso molecular |

371.34 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6S)-6-(N-acetyl-4-ethoxyanilino)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C16H21NO9/c1-3-24-10-6-4-9(5-7-10)17(8(2)18)26-16-13(21)11(19)12(20)14(25-16)15(22)23/h4-7,11-14,16,19-21H,3H2,1-2H3,(H,22,23)/t11-,12-,13+,14-,16-/m0/s1 |

Clave InChI |

CGQCCRQISHOSGC-HAFSJTIUSA-N |

SMILES |

CCOC1=CC=C(C=C1)N(C(=O)C)OC2C(C(C(C(O2)C(=O)O)O)O)O |

SMILES isomérico |

CCOC1=CC=C(C=C1)N(C(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

SMILES canónico |

CCOC1=CC=C(C=C1)N(C(=O)C)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Sinónimos |

N-hydroxyphenacetin glucuronide phenacetin N-O-glucuronide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.